molecular formula C21H21F2N3O5 B2999531 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide CAS No. 887217-90-5

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide

Cat. No.: B2999531
CAS No.: 887217-90-5
M. Wt: 433.412
InChI Key: WPTNUVNSBSHLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide is a complex diamide derivative characterized by a benzodioxole moiety, a morpholine ring, and a 2,4-difluorophenyl group. The benzodioxole group (1,3-benzodioxol-5-yl) is a bicyclic aromatic structure known for enhancing metabolic stability and bioavailability in medicinal chemistry . The morpholine ring contributes to solubility and modulates pharmacokinetic properties, while the 2,4-difluorophenyl substituent is often employed to improve binding affinity and selectivity in target interactions .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O5/c22-14-2-3-16(15(23)10-14)25-21(28)20(27)24-11-17(26-5-7-29-8-6-26)13-1-4-18-19(9-13)31-12-30-18/h1-4,9-10,17H,5-8,11-12H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTNUVNSBSHLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-(2,4-difluorophenyl)ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction involving an appropriate halogenated precursor.

    Coupling with Difluorophenyl Group: The difluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Amidation: The final step involves the formation of the ethanediamide linkage through an amidation reaction, typically using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-(2,4-difluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-(2,4-difluorophenyl)ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-(2,4-difluorophenyl)ethanediamide involves its interaction with specific molecular targets. The benzodioxole and morpholine rings allow the compound to bind to enzymes or receptors, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide can be contextualized against analogous compounds reported in the literature. Key comparisons include:

Structural Analogues with Benzodioxole and Fluorinated Aromatic Groups

Compounds featuring benzodioxole and fluorinated aryl groups are prevalent in antimicrobial and anticancer research. For example:

  • 4-(4-X-phenylsulfonyl)benzoic acid hydrazides (): These derivatives incorporate sulfonyl and fluorophenyl groups, enhancing electrophilic character and metabolic resistance. Unlike the target compound, they lack the morpholine moiety, which reduces their solubility in aqueous media .
  • (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives (): These compounds exhibit thiazolidinedione cores, which confer distinct electronic properties compared to the diamide backbone of the target molecule. The absence of morpholine and fluorophenyl groups limits their utility in CNS-targeted applications .

Pharmacological and Physicochemical Properties

Property Target Compound Closest Analogue ()
Aromatic Substituents 2,4-Difluorophenyl, benzodioxole 2,4-Difluorophenyl, sulfonylphenyl
Heterocyclic Core Morpholine, diamide 1,2,4-Triazole-thione
Solubility Moderate (morpholine enhances solubility) Low (sulfonyl group reduces solubility)
Metabolic Stability High (benzodioxole resists oxidation) Moderate (sulfonyl group susceptible to reduction)

Computational and Crystallographic Insights

  • Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula () could model the electronic structure of the target compound, particularly the electron density distribution in the benzodioxole and fluorophenyl regions .
  • Crystallographic Refinement : SHELX programs () are widely used for small-molecule crystallography. The target compound’s complex structure would require high-resolution data and robust refinement tools like SHELXL to resolve conformational flexibility in the morpholine and ethylenediamine backbone .

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Compound Overview

  • IUPAC Name : N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide
  • Molecular Formula : C21H23F2N3O5
  • Molecular Weight : 397.4 g/mol
  • CAS Number : 887218-36-2

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Benzodioxole Ring : Typically synthesized through the condensation of catechol with formaldehyde under acidic conditions.
  • Introduction of the Morpholine Ring : Achieved via nucleophilic substitution where morpholine reacts with a suitable precursor.
  • Attachment of the Difluorophenyl Group : This step involves coupling reactions with difluorophenyl isocyanate or similar reagents to introduce the phenyl moiety.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus blocking their activity.
  • Signal Transduction Pathways : It may interfere with pathways that regulate cellular responses, potentially leading to apoptosis in cancer cells.
  • Antioxidant Activity : Preliminary studies suggest it may activate Nrf2-dependent enzymes, enhancing cellular defense against oxidative stress.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors.
  • The mechanism involves inducing cell cycle arrest and promoting apoptosis through modulation of apoptotic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • It demonstrated the ability to reduce pro-inflammatory cytokines in animal models.

Case Studies

  • In Vitro Efficacy : A study reported that at concentrations of 0.3 µM and 1.2 µM, the compound effectively inhibited cell growth in acute biphenotypic leukemia models (MV4-11 and MOLM13) .
  • Animal Models : In preclinical trials, oral administration showed high bioavailability (>90%), indicating potential for therapeutic use in chronic conditions .

Data Table

PropertyValue
Molecular FormulaC21H23F2N3O5
Molecular Weight397.4 g/mol
CAS Number887218-36-2
Anticancer ActivityIC50 values < 1 µM
Anti-inflammatory ActivitySignificant reduction in cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.